molecular formula C9H13N3O B2978656 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole CAS No. 1462886-35-6

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole

Cat. No.: B2978656
CAS No.: 1462886-35-6
M. Wt: 179.223
InChI Key: MCKZGHUBHKULKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole typically involves the reaction of 1-methylimidazole with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Formation of imidazole N-oxide derivatives

    Reduction: Formation of this compound alcohol

    Substitution: Formation of various substituted imidazole derivatives

Scientific Research Applications

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
  • 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine
  • 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole

Uniqueness

1-methyl-5-(pyrrolidine-1-carbonyl)-1H-imidazole is unique due to its specific combination of an imidazole ring and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-methylimidazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-7-10-6-8(11)9(13)12-4-2-3-5-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKZGHUBHKULKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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